Azido-PEG1-Hydrazide
Description
Azido-PEG1-Hydrazide is a heterobifunctional polyethylene glycol (PEG) derivative featuring two reactive groups: an azide (-N₃) and a hydrazide (-NH-NH₂). The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing efficient conjugation with alkyne- or cyclooctyne-functionalized molecules . The hydrazide group reacts selectively with carbonyl groups (e.g., aldehydes, ketones) to form hydrazone linkages, which are pH-sensitive and valuable in controlled drug delivery systems . With a short PEG1 spacer, this compound balances hydrophilicity and steric flexibility, making it suitable for applications in bioconjugation, drug delivery, and biomaterial engineering.
Structure
2D Structure
Properties
Molecular Formula |
C5H11N5O2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(2-azidoethoxy)propanehydrazide |
InChI |
InChI=1S/C5H11N5O2/c6-9-5(11)1-3-12-4-2-8-10-7/h1-4,6H2,(H,9,11) |
InChI Key |
MYWDBHALVNWUJN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG1-Hydrazide typically involves the reaction of a PEG derivative with azide and hydrazide groups. One common method involves the reaction of a PEG derivative with sodium azide to introduce the azide group, followed by the reaction with hydrazine to introduce the hydrazide group . The reaction conditions usually involve mild temperatures and neutral pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-Hydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Hydrazone Formation: The hydrazide group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Hydrazone Formation: Aldehydes are used as reactants, and the reaction typically occurs under mild conditions with neutral pH.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Bonds: Formed from the reaction of the hydrazide group with aldehydes.
Scientific Research Applications
Scientific Research Applications
Azido-PEG1-Hydrazide is used in various scientific research applications, including:
- In Vitro Diagnostic (IVD) Research and Development: this compound is applicable in chemiluminescence immunoassays (CLIA) and enzyme-linked immunosorbent assays (ELISA) . It is also used in fluorescence immunoassays .
- Drug Delivery Systems: The reversibility of the hydrazone bond under acidic conditions is useful for payload trafficking and release in drug delivery systems .
- Protein Immobilization: α-ketoamide-modified proteins can be immobilized on aminooxy surfaces .
- Solubilizing Strategy for Poorly Soluble Peptides: Hydrazide-mediated incorporation of a hydrophilic tag onto a hydrazide in a peptide can be used as a solubilizing strategy for poorly soluble peptides .
Data Table: Properties and Applications
Challenges and Future Directions
While this compound and related compounds offer promising applications, challenges remain . These include:
- Specificity and Efficiency: Ensuring that the reactions involving the azide and hydrazide groups are specific and efficient .
- Stability: Improving the stability of hydrazone bonds in different biological environments .
- Targeted Delivery: Optimizing drug delivery systems to ensure targeted and controlled release of payloads .
Future research directions may focus on:
Mechanism of Action
The mechanism of action of Azido-PEG1-Hydrazide involves its bifunctional groups:
Azide Group: Reacts with alkynes to form triazole linkages through Click Chemistry.
Hydrazide Group: Reacts with aldehydes to form hydrazone bonds. These reactions enable the compound to act as a versatile linker, facilitating the attachment of various molecules and enhancing their properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Comparison
This compound
- Applications : Drug delivery (hydrazone linkages for pH-sensitive release), protein/peptide bioconjugation (dual functionalization via azide and hydrazide) .
- Advantages : Dual orthogonal reactivity; short spacer minimizes steric hindrance.
- Limitations: Limited solubility in aqueous media compared to longer PEG variants.
Azido-PEG1-C2-acid
- Applications : Biomolecule immobilization (carboxylic acid couples with amines via EDC/NHS), surface functionalization .
- Advantages : Carboxylic acid offers stable amide bonds; widely used in solid-phase synthesis.
- Limitations : Requires activation for conjugation, unlike pre-activated NHS esters.
N3-PEG1-NH₂
- Applications: Nanotechnology (amine reacts with carboxyls), drug-release systems .
- Advantages : Amine group enables direct conjugation without activation.
- Limitations: Limited to single conjugation pathway (azide + amine).
Azido-PEG1-Azide
- Applications : Polymer crosslinking, multivalent labeling via dual azide groups .
- Advantages : Enables symmetrical conjugation; useful in material science.
- Limitations: No orthogonal group for sequential reactions.
Azido-PEG4-hydrazide
Solubility and Stability
- This compound : Moderately soluble in water; stable at -20°C but sensitive to prolonged light exposure .
- Azido-PEG1-C2-acid : Soluble in polar organic solvents (DMF, DMSO) and partially in water; stable under inert conditions .
- Azido-PEG1-Azide : Hydrophobic due to dual azides; requires organic solvents (e.g., DCM, THF) .
- Azido-PEG4-hydrazide : Improved aqueous solubility due to longer PEG chain .
Q & A
Q. What novel research avenues exist for this compound in emerging fields like bioorthogonal chemistry or targeted drug delivery?
- Methodological Answer :
- Bioorthogonal Probes : Develop strain-promoted azide-alkyne cycloaddition (SPAAC) systems for in vivo imaging.
- Targeted Therapeutics : Conjugate hydrazide groups to antibody-drug conjugates (ADCs) for pH-sensitive drug release in tumor microenvironments.
Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
